N-methyl-N-phenylbenzofuran-2-carboxamide
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Overview
Description
N-methyl-N-phenylbenzofuran-2-carboxamide is a compound belonging to the benzofuran class of organic compounds. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-methyl-N-phenylbenzofuran-2-carboxamide typically involves the condensation of benzofuran-2-carboxylic acid with N-methylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-methyl-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are explored for their diverse chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
N-methyl-N-phenylbenzofuran-2-carboxamide can be compared with other benzofuran derivatives such as N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide. These compounds share similar structural features but differ in their specific substituents and biological activities . The unique combination of the N-methyl and N-phenyl groups in this compound contributes to its distinct chemical and pharmacological properties, setting it apart from other related compounds .
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-methyl-N-phenyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H13NO2/c1-17(13-8-3-2-4-9-13)16(18)15-11-12-7-5-6-10-14(12)19-15/h2-11H,1H3 |
InChI Key |
TVOKRSWUFQOCMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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